molecular formula C7H8Cl2N2 B13554854 1-(4,6-Dichloropyridin-3-yl)ethan-1-amine

1-(4,6-Dichloropyridin-3-yl)ethan-1-amine

Cat. No.: B13554854
M. Wt: 191.05 g/mol
InChI Key: LAFQLLOQVXRFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dichloropyridin-3-yl)ethan-1-amine is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 4 and 6, and an ethanamine group at position 3

Preparation Methods

The synthesis of 1-(4,6-Dichloropyridin-3-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4,6-dichloropyridine.

    Alkylation: The 4,6-dichloropyridine undergoes alkylation with an appropriate alkylating agent to introduce the ethanamine group.

    Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

1-(4,6-Dichloropyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-(4,6-Dichloropyridin-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-Dichloropyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4,6-Dichloropyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:

    1-(2,6-Dichloropyridin-3-yl)ethan-1-amine: Similar structure but different substitution pattern, leading to different chemical and biological properties.

    1-(3,5-Dichloropyridin-4-yl)ethan-1-amine: Another isomer with distinct reactivity and applications.

    1-(6-Bromopyridin-3-yl)ethan-1-one: A brominated analog with unique properties and uses

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

1-(4,6-dichloropyridin-3-yl)ethanamine

InChI

InChI=1S/C7H8Cl2N2/c1-4(10)5-3-11-7(9)2-6(5)8/h2-4H,10H2,1H3

InChI Key

LAFQLLOQVXRFEL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.